2-Methyl-5-(morpholin-4-yl)-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-morpholin-4-yl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-11(14(15)16)10(7-9(8)12)13-2-4-17-5-3-13/h6-7H,2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDOQMNPRYXGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387684 | |
| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329694-36-2 | |
| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline
The preparation of this compound is primarily achieved through multi-step reaction sequences that allow for precise control over the introduction of each functional group.
Multi-step Reaction Sequences
A common and effective route involves a two-step process starting from a substituted aniline (B41778). This method typically includes:
Nitration: The initial step is the nitration of a suitable precursor, such as 4-fluoro-2-methylaniline. This reaction is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, typically around -10°C, to prevent over-nitration and decomposition. This yields 4-fluoro-2-methyl-5-nitroaniline (B1342645).
Nucleophilic Aromatic Substitution (SNAr): The subsequent step involves the displacement of the fluorine atom by morpholine (B109124). The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by morpholine. This reaction is typically performed by heating the fluorinated intermediate with morpholine in a suitable solvent.
This sequential approach ensures the correct regiochemistry of the final product. The order of reactions is crucial; for instance, introducing the nitro group first directs the subsequent substitution. libretexts.org
One-Pot Synthetic Protocols
While multi-step syntheses are well-established, research into one-pot protocols for similar heterocyclic compounds is ongoing to improve efficiency. researchgate.net For the synthesis of this compound, a one-pot approach is less commonly documented in readily available literature, as the sequential introduction of substituents generally provides better control and higher yields for this specific substitution pattern.
Role of Starting Materials and Precursors
The choice of starting materials is fundamental to the success of the synthesis.
Substituted Nitroanilines: Compounds like 4-fluoro-2-methyl-5-nitroaniline are key intermediates. The fluorine atom serves as a good leaving group in the subsequent nucleophilic aromatic substitution reaction with morpholine.
Morpholine Derivatives: Morpholine itself is a crucial reagent, acting as the nucleophile that introduces the morpholinyl moiety onto the benzene (B151609) ring.
Substituted Anilines: The synthesis often commences with a substituted aniline, such as o-toluidine (B26562) (2-methylaniline), which is then subjected to a series of reactions, including protection of the amino group, nitration, and deprotection, to yield precursors like 2-methyl-5-nitroaniline. chemicalbook.commedium.com Another starting material that can be utilized is 2-methyl-4-nitroaniline (B30703). prepchem.comchemicalbook.comchemicalbook.comguidechem.comsigmaaldrich.comtcichemicals.comaccustandard.com
Table 1: Key Starting Materials and Intermediates
| Compound Name | Role in Synthesis |
| o-Toluidine | Initial precursor for creating the methyl-substituted aniline core. chemicalbook.comgoogle.com |
| 4-Fluoro-2-methylaniline | Starting material for nitration to form a key intermediate. |
| 4-Fluoro-2-methyl-5-nitroaniline | Intermediate where the fluoro group is substituted by morpholine. |
| Morpholine | Nucleophile for introduction of the morpholinyl group. |
| 2-Methyl-4-nitroaniline | A potential starting material for further derivatization. prepchem.comchemicalbook.comchemicalbook.comguidechem.comsigmaaldrich.comtcichemicals.comaccustandard.com |
Optimization of Synthetic Conditions
To maximize the yield and purity of this compound, the optimization of reaction conditions, including catalysts and solvents, is essential.
Catalyst Systems
While the primary synthetic route via nucleophilic aromatic substitution does not always necessitate a catalyst, related syntheses of nitroaromatic compounds and quinoline (B57606) derivatives have explored various catalytic systems to enhance reaction rates and yields. For instance, in the synthesis of quinoline derivatives from nitroanilines, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been used to improve reaction yields by stabilizing intermediates. nih.gov Although not directly applied to the synthesis of this compound in the reviewed literature, this highlights a potential area for optimization.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the efficiency of the nucleophilic aromatic substitution step.
Polar Aprotic Solvents: Solvents like pyridine (B92270) and acetonitrile (B52724) are effective for the SNAr reaction.
Pyridine: This solvent is particularly beneficial as it can enhance the reaction rate by stabilizing the intermediates formed during the substitution process through hydrogen bonding. Heating 4-fluoro-2-methyl-5-nitroaniline with morpholine in pyridine at 50°C for 8 hours resulted in a 71.6% yield of the desired product.
Acetonitrile: This is another suitable polar aprotic solvent for this type of reaction.
The selection of the solvent is a balance between dissolving the reactants and facilitating the desired chemical transformation while minimizing side reactions. For example, in the study of the ternary system of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline, ethyl acetate (B1210297) was used to determine the solid-liquid phase equilibria, demonstrating its utility in purification and separation processes. researchgate.net
Table 2: Optimization of Nucleophilic Aromatic Substitution
| Parameter | Condition | Effect on Reaction | Reference |
| Solvent | Pyridine | Enhances reaction rates by stabilizing intermediates. | |
| Solvent | Acetonitrile | Effective polar aprotic solvent for the substitution. | |
| Temperature | 50°C | Optimal for achieving a good yield (71.6%) in pyridine. | |
| Temperature | > 60°C | Risks decomposition of the nitro group. |
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity. nih.gov While specific literature detailing a microwave-assisted synthesis for this compound is not prevalent, the principles can be applied to its synthesis, particularly in the key nucleophilic aromatic substitution (SNAr) step.
Conventional heating of the SNAr reaction between a substituted aniline and morpholine can require several hours. By contrast, microwave irradiation can often drive such reactions to completion in a matter of minutes. nih.govasianpubs.org For example, syntheses of various quinoline derivatives from substituted anilines have been significantly accelerated using microwave heating, with reactions completing in as little as 1.5 to 4 minutes, compared to hours under conventional conditions. nih.govasianpubs.org
In a hypothetical microwave-assisted approach for synthesizing this compound, a mixture of 4-fluoro-2-methyl-5-nitroaniline and morpholine in a suitable high-boiling polar solvent like DMF or under solvent-free conditions could be subjected to microwave irradiation. jocpr.commdpi.com This method facilitates rapid and uniform heating of the reaction mixture, which can lead to a more efficient substitution process.
Potential Advantages of Microwave-Assisted Synthesis:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Typically several hours (e.g., 8 hours). | Potentially minutes. nih.govasianpubs.org |
| Energy Efficiency | Lower, due to bulk heating of the reaction vessel. | Higher, due to direct heating of polar molecules. |
| Yields | Moderate to good (e.g., ~72%). | Often higher due to reduced side product formation. nih.govmdpi.com |
| Side Reactions | More likely due to prolonged exposure to high temperatures. | Minimized due to short reaction times. mdpi.com |
Advanced Synthetic Techniques
Protecting Group Strategies for Functional Moieties
In multi-step syntheses, protecting groups are often essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. organic-chemistry.org For the synthesis of this compound, the primary functional group that may require protection is the amino (-NH₂) group of a precursor molecule.
For example, if the synthesis starts from o-toluidine, the amino group is strongly activating and ortho-, para-directing. Direct nitration can lead to a mixture of products and potential oxidation. To achieve the desired regioselectivity (nitration at the 5-position relative to the methyl group), the amino group can be protected. This strategy involves two additional steps: protection before the critical reaction and deprotection afterward. organic-chemistry.org
A common strategy is to convert the amine into an amide or a sulfonamide, which reduces its activating effect and provides steric bulk to direct the incoming electrophile.
Common Protecting Groups for the Amino Group:
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Notes |
|---|---|---|---|---|
| Acetyl (Ac) | -COCH₃ | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis | A simple and common protecting group. google.com |
| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to base and nucleophiles. organic-chemistry.org |
| Benzenesulfonyl (Bs) | -SO₂Ph | Benzenesulfonyl chloride | Hydrolysis in sulfuric acid | Used in a reported synthesis of 2-methyl-4-nitroaniline. chemicalbook.comchemicalbook.com |
A practical example involves reacting o-toluidine with benzenesulfonyl chloride to form N-benzenesulfonyl-o-toluidine. chemicalbook.comchemicalbook.com This protected intermediate is then nitrated. The bulky sulfonyl group helps direct the nitration. Subsequent hydrolysis with sulfuric acid removes the protecting group to yield the nitroaniline. chemicalbook.comchemicalbook.com
Purification Methodologies
Achieving high purity of the final this compound compound is critical, and several methodologies are employed to remove unreacted starting materials, reagents, and byproducts.
Column Chromatography: The most effective and commonly cited method for purifying the crude product is silica (B1680970) gel column chromatography. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. For this compound, a gradient of ethyl acetate in hexane (B92381) is used as the eluent. This method is capable of yielding the final product with a purity exceeding 95%.
Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. While detailed for the precursor 2-methyl-4-nitroaniline, the principle applies. This method involves dissolving the crude solid in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For related nitroanilines, solvents like ethanol (B145695) or aqueous ethanol solutions are effective. google.comchemicalbook.com The choice of solvent is critical and must be determined experimentally to ensure high recovery of the pure compound.
A summary of purification techniques is provided below.
| Methodology | Stationary/Mobile Phase or Solvent | Purity Achieved | Applicability |
| Silica Gel Chromatography | Stationary: Silica Gel; Mobile: Ethyl acetate/Hexane gradient | >95% | Final purification of this compound. |
| Recrystallization | Solvent: Ethanol or aqueous ethanol | High | Purification of solid intermediates like 2-methyl-4-nitroaniline. google.comchemicalbook.com |
Reaction Mechanisms and Chemical Transformations
Electrophilic and Nucleophilic Reactivity of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This deactivating effect makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the pronounced electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. nih.gov In the case of 2-methyl-5-(morpholin-4-yl)-4-nitroaniline, the nitro group at position 4 activates the ring, facilitating the displacement of a suitable leaving group at this position.
The nitro group itself can undergo reduction to an amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The reduction can be achieved through catalytic hydrogenation, for instance, using 10% Pd/C with ammonium (B1175870) formate (B1220265) in ethyl acetate (B1210297), or by chemical reduction with reagents like sodium dithionite (B78146) (Na₂S₂O₄) in aqueous ethanol (B145695). The choice of reagent allows for selective reduction of the nitro group without affecting other functional moieties like the morpholine (B109124) ring.
Nucleophilic Character of the Morpholine Nitrogen
The morpholine moiety attached at position 5 of the aniline (B41778) ring possesses a nitrogen atom that exhibits nucleophilic properties. This nitrogen can participate in reactions, although its reactivity is influenced by the electronic environment of the substituted aniline. The morpholine ring is generally stable under acidic conditions; however, it may undergo hydrolysis under prolonged exposure to basic conditions.
Reaction Pathways Involving the Amine Functionality
The primary amine group (-NH₂) at position 1 is a versatile functional group that can undergo a range of chemical transformations, including derivatization and diazotization.
The primary amine group of this compound can be derivatized through various reactions to synthesize new compounds with potentially altered biological activities. researchgate.net Common derivatization strategies for primary amines include acylation to form amides and reactions with carbonyl compounds to form Schiff bases or hydrazones. researchgate.netnih.gov For instance, primary amines can be tagged with linear acyl chlorides containing a tertiary amine tail to increase their proton affinity and hydrophobicity, which is a technique used in metabolomics. rsc.org The reaction of an acyl chloride with the amine group is typically rapid and results in a stable amide bond. nih.gov Such derivatization can be crucial for creating libraries of compounds for screening purposes or for modifying the properties of a lead compound in drug discovery. researchgate.net
Aromatic primary amines can be converted to diazonium salts through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting aryl diazonium ion is a highly versatile intermediate. nih.gov The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com
These transformations allow for the introduction of a range of substituents onto the aromatic ring, including halogens, cyano groups, hydroxyl groups, and hydrogen. masterorganicchemistry.com For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, can be performed using aryl diazonium intermediates to form new carbon-carbon bonds. nih.gov The stability and reactivity of the diazonium intermediate are sensitive to reaction conditions, with a weakly acidic environment often being favorable to enhance stability and prevent premature hydrolysis. nih.gov
Cyclization and Rearrangement Reactions
The strategic placement of functional groups in this compound can facilitate intramolecular cyclization reactions to form various heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by reaction of the resulting diamine with a suitable reagent, could lead to the formation of benzimidazoles or other fused heterocycles. While specific examples for this exact molecule are not prevalent in the provided search results, the general principles of heterocyclic synthesis suggest this as a plausible reaction pathway. The presence of the amine and a modifiable nitro group provides handles for constructing new ring systems.
Role of Acidic or Basic Conditions in Reaction Progression
The pH of the reaction medium plays a critical role in the chemical transformations of this compound.
Acidic Conditions:
Diazotization: The formation of diazonium salts from the primary amine requires acidic conditions to generate the necessary nitrosonium ion (NO⁺) electrophile. masterorganicchemistry.com A weakly acidic environment is also crucial for stabilizing the resulting diazonium intermediate. nih.gov
Morpholine Stability: The morpholine ring is reported to be stable under acidic conditions.
Basic Conditions:
Hydrolysis: Prolonged exposure to basic conditions can lead to the hydrolysis of the morpholine ring.
Nucleophilic Aromatic Substitution: The synthesis of the parent compound via SNAr using morpholine is often carried out in a basic solvent like pyridine (B92270), which can enhance the reaction rate.
The interplay of these pH-dependent reactivities must be carefully considered when designing synthetic routes involving this compound. For example, a reaction requiring acidic conditions for the amine group might be compatible with the morpholine ring, while a strongly basic reaction could compromise the integrity of the morpholine moiety.
Intermolecular Interactions in Chemical Transformations
The chemical behavior and reactivity of this compound are significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding and aromatic stacking, play a crucial role in dictating the molecule's aggregation in the solid state, its solubility in various solvents, and the stabilization of transition states during chemical reactions.
The structure of this compound, featuring a primary amine (-NH2), a nitro group (-NO2), and a morpholine ring, provides multiple sites for intermolecular interactions. The morpholine group, in particular, introduces considerable polarity and enhances the molecule's capacity for hydrogen bonding compared to its precursor, 4-nitroaniline (B120555).
Hydrogen Bonding:
Hydrogen bonds are the most prominent intermolecular forces in this compound. The primary amine group serves as a hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring, along with the oxygen atoms of the nitro group, act as hydrogen bond acceptors. In total, the molecule has one hydrogen bond donor site and five potential hydrogen bond acceptor sites.
In the synthesis of this compound, particularly in the nucleophilic aromatic substitution reaction, the choice of solvent can be critical. Polar aprotic solvents like pyridine have been shown to enhance reaction rates. This is attributed to the ability of pyridine to stabilize reaction intermediates through the formation of hydrogen bonds.
While a detailed crystallographic study of this compound is not widely available, analysis of its precursor, 2-methyl-5-nitroaniline, reveals a complex network of intermolecular hydrogen bonds. In the crystal structure of 2-methyl-5-nitroaniline, three distinct intermolecular hydrogen bonds contribute to the stability of its three-dimensional structure. These interactions include a bifurcated hydrogen bond that leads to the formation of molecular chains. core.ac.uk The introduction of the morpholine substituent is expected to further complicate this hydrogen bonding network, likely leading to enhanced solubility in polar solvents.
Aromatic Interactions:
Aromatic π–π stacking interactions are another significant type of non-covalent interaction that can influence the chemical transformations of this compound. These interactions occur between the electron-rich aromatic rings of adjacent molecules. In related compounds, such as 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions have been observed to stabilize the crystal structure. researchgate.net The presence of both electron-donating (amino, methyl, morpholino) and electron-withdrawing (nitro) groups on the benzene (B151609) ring of this compound suggests that these stacking interactions could play a role in its molecular assembly and reactivity.
The interplay of these intermolecular forces is crucial in understanding the compound's behavior in different chemical environments. For instance, the balance between hydrogen bonding and π–π stacking can affect the packing of molecules in the solid state, which in turn can influence reaction kinetics in solid-phase transformations.
Table 1: Computed Properties Related to Intermolecular Interactions of this compound
| Property | Value/Description | Significance | Reference |
| Hydrogen Bond Donors | 1 (from the amine group) | Influences the compound's ability to form hydrogen bonds with solvents and other molecules. | |
| Hydrogen Bond Acceptors | 5 (from the nitro group, morpholine oxygen, and amine nitrogen) | Provides multiple sites for hydrogen bonding, enhancing solubility in polar solvents. | |
| Topological Polar Surface Area (TPSA) | ~101 Ų | Indicates a high degree of polarity, affecting solubility and permeability. | |
| XLogP | Estimated ~1.5–2.0 | Reflects a higher lipophilicity compared to 4-nitroaniline due to the methyl and morpholine groups. |
In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical examination of the chemical compound This compound . Despite the existence of computational studies on analogous molecules, such as its isomers 2-methyl-4-nitroaniline (B30703) and 2-methyl-5-nitroaniline, specific and detailed research focusing solely on the quantum chemical properties of this compound is not present in the public domain.
Consequently, the generation of a detailed article covering the specific computational and theoretical studies as outlined by the user is not possible at this time. The required research findings and data tables for the following analytical sections are not available in published literature:
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Time-Dependent DFT (TD-DFT) for Electronic Excitations
Basis Set Selection and Functional Evaluation
Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Related Parameters
Analysis of Chemical Reactivity Parameters
First Hyperpolarizability Calculations
While general principles of these computational methods are well-established, their specific application to and results for this compound have not been documented. For instance, studies on related nitroaniline derivatives often employ DFT with functionals like B3LYP to investigate molecular geometry, vibrational frequencies, and nonlinear optical properties. Similarly, TD-DFT is a standard method for exploring electronic transitions, and analyses of Frontier Molecular Orbitals (HOMO-LUMO) are commonly used to understand chemical reactivity. However, without specific studies on the target compound, any discussion would be speculative and not based on the "detailed research findings" required.
Further research and publication in the field of computational chemistry are needed to provide the specific data necessary to construct a comprehensive scientific article on the theoretical aspects of this compound.
Computational and Theoretical Studies
Electron Density and Topological Analyses
The distribution of electrons within a molecule governs its chemical and physical properties. Computational analyses of electron density and related topological features provide a detailed picture of bonding, reactivity, and non-covalent interactions. For 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, these studies illuminate the interplay between the electron-donating morpholine (B109124) and amine groups and the electron-withdrawing nitro group, mediated by the aromatic ring.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the stabilizing effects of hyperconjugative interactions within a molecule. nih.gov This method transforms the complex many-electron wavefunction into a localized Lewis-like structure of electron pairs in bonding and lone pair orbitals. The analysis then quantifies the interactions between filled "donor" orbitals and empty "acceptor" orbitals, with the strength of these interactions measured by the second-order perturbation stabilization energy, E(2).
For molecules containing donor-acceptor groups on an aromatic ring, like this compound, NBO analysis is particularly revealing. It can quantify the intramolecular charge transfer from the electron-donating morpholine and amino groups to the electron-withdrawing nitro group. These interactions, described as n → π* or π → π* hyperconjugation, are critical to the molecule's electronic properties.
Table 1: Representative NBO Analysis Data for a Hydrogen-Bonded Dimer System (Note: This data is for a model system and illustrates the type of information gained from NBO analysis.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| N-H (Lone Pair) | O=C (Antibonding π) | 25.5 | Intramolecular Hyperconjugation |
| C-C (π Bond) | C-C (Antibonding π) | 19.8 | Ring Delocalization |
| O (Lone Pair) | N-H (Antibonding σ*) | 8.2 | Intermolecular H-Bond |
This table is illustrative, based on general principles of NBO analysis applied to similar functional groups.
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This visual representation identifies regions that are electron-rich (negative potential, typically colored red or orange), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack.
In this compound, the MESP surface would clearly delineate the effects of the substituent groups.
Negative Regions: The most intense negative potential is expected around the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding and interactions with electrophiles. The oxygen and nitrogen atoms of the morpholine ring also contribute to negative potential regions.
Positive Regions: A significant region of positive potential would be located around the hydrogen atoms of the amino (-NH2) group, highlighting their role as hydrogen bond donors.
Aromatic Ring: The aromatic ring itself will show a complex potential, influenced by the competing effects of the donor and acceptor groups, affecting its susceptibility to electrophilic or nucleophilic aromatic substitution.
Studies on related thiourea (B124793) derivatives show how MESP analysis can reveal σ-holes at sulfur and halogen atoms, indicating their potential for specific non-covalent interactions. acs.org For the title compound, this analysis confirms the locations of charge concentration and depletion, guiding the understanding of its intermolecular interactions.
Bader's "Atoms in Molecules" (AIM) Theory for Bonding Characterization
Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ). acs.org By analyzing the critical points of the electron density, AIM characterizes the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).
For a given bond, the analysis focuses on the bond critical point (BCP), yielding key parameters:
Electron Density (ρ(r)) : Higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ(r)) : Negative values are characteristic of covalent bonds (charge concentration), while positive values indicate closed-shell interactions (charge depletion).
Total Energy Density (H(r)) : Negative values at the BCP suggest significant covalent character.
AIM analysis has been applied to derivatives of N,N-dimethyl-4-nitroaniline to elucidate how substituents affect resonance forms and molecular properties. researchgate.netresearchgate.net In this compound, AIM would be used to quantify the strength and nature of the C-N, C-C, N-O, and C-O bonds, as well as any intramolecular hydrogen bonds, such as between the amino group and the adjacent nitro or morpholine groups. The topological properties at the BCPs provide a quantitative measure of bond strength and type. science.gov
Table 2: Typical AIM Topological Parameters for Different Interaction Types (Note: This is generalized data to illustrate AIM principles.)
| Bond/Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Covalent/Non-covalent |
| C-C (Aromatic) | ~0.25 - 0.30 | Negative | Covalent |
| C-N | ~0.20 - 0.25 | Negative | Covalent |
| Strong H-Bond (O-H···O) | ~0.02 - 0.04 | Positive | Non-covalent (strong) |
| Weak H-Bond (C-H···O) | ~0.005 - 0.015 | Positive | Non-covalent (weak) |
Topological Descriptors: Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Non-Covalent Interaction (NCI) Analysis
Beyond AIM, other topological descriptors provide deeper insights into chemical bonding and non-covalent interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that help visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. cdnsciencepub.com They are based on the kinetic energy density and provide a clear, intuitive picture of electron pairing. cdnsciencepub.com For this compound, ELF/LOL analysis would map out the covalent bonds, the lone pairs on the oxygen and nitrogen atoms, and the delocalized π-system of the benzene (B151609) ring.
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis: The RDG is a descriptor used to identify weak, non-covalent interactions. When plotted against the electron density, it reveals characteristic spikes in low-density regions that correspond to interactions like hydrogen bonds and van der Waals contacts. The NCI analysis method uses the RDG to generate 3D isosurfaces that visualize these interactions, color-coding them by strength. unamur.be This would be particularly useful for understanding how molecules of this compound pack in a solid state and interact with solvent molecules or biological receptors.
Molecular Dynamics Simulations for Structural Stability and Chemical Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static computational models cannot. By solving Newton's equations of motion for a system of atoms, MD simulations can predict conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.gov
For this compound, MD simulations could be used to:
Explore Conformational Space: The molecule has rotatable bonds, particularly the C-N bond connecting the morpholine ring to the aniline (B41778) system. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations.
Simulate Solvation: Placing the molecule in a box of explicit solvent molecules (like water) allows for the study of how the solvent organizes around the solute and the dynamics of hydrogen bonding.
Predict Protein-Ligand Interactions: If the compound is being studied as a potential drug, MD simulations can model its binding to a target protein, providing information on binding stability and key intermolecular interactions. Recent advances have made it possible to simulate entire viral envelopes, demonstrating the power of MD in complex biological systems. nih.gov
Solvent Effects and Implicit Solvent Models in Theoretical Predictions
The surrounding solvent can significantly influence a molecule's structure, stability, and electronic properties. journalirjpac.com For polar molecules like this compound, which has a substantial dipole moment, solvent effects are particularly important. Computational studies on nitroaniline derivatives have shown that properties like dipole moments and polarizabilities increase in more polar solvents. journalirjpac.com This is due to the stabilization of charge-separated states by the solvent's dielectric field.
Theoretical predictions can account for solvent effects in two primary ways:
Explicit Solvent Models: As used in MD simulations, this approach surrounds the solute with a large number of individual solvent molecules. It is computationally intensive but provides the most detailed picture of specific solute-solvent interactions like hydrogen bonding.
Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. This approach is computationally much cheaper and is effective for predicting how a solvent's polarity will affect electronic properties and reaction energetics. sciepub.com
For this compound, using an implicit solvent model in quantum chemical calculations would be essential for accurately predicting its UV-Vis absorption spectrum, as the charge-transfer nature of its electronic transitions makes them highly sensitive to solvent polarity. psu.edu
Spectroscopic Characterization Methodologies
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The FT-IR spectrum of a related compound, 2-methyl-5-nitroaniline, shows characteristic peaks that can be compared to those expected for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. For instance, the amino group (–NH₂) vibrations are crucial for identification. In aniline (B41778) and its derivatives, the N-H stretching vibrations are prominent. For example, in N-methyl-4-nitroaniline, the N-H stretch for the secondary amine appears at 3369 cm⁻¹. researchgate.net The presence of the nitro group (–NO₂) and the morpholine (B109124) ring in this compound would also result in characteristic absorption bands. The analysis of these vibrational modes provides a fingerprint for the molecule's structure. researchgate.netresearchgate.net
Table 1: Characteristic FT-IR Vibrational Frequencies for Related Aniline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (–NH₂) | N-H Stretching | 3300-3500 | researchgate.net |
| Nitro (–NO₂) | Asymmetric Stretching | 1500-1560 | researchgate.net |
| Nitro (–NO₂) | Symmetric Stretching | 1335-1385 | researchgate.net |
| C-N | Stretching | 1250-1360 | researchgate.net |
| C-H (Aromatic) | Stretching | 3000-3100 | researchgate.net |
| C-H (Aliphatic) | Stretching | 2850-2960 | researchgate.net |
Fourier Transform Raman (FT-Raman) Spectroscopy
Table 2: Expected FT-Raman Shifts for this compound Based on Analogs
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Reference |
|---|---|---|
| Symmetric NO₂ Stretch | 1300-1350 | researchgate.net |
| Aromatic Ring Breathing | 990-1010 | researchgate.net |
| C-H Bending (out-of-plane) | 800-900 | researchgate.net |
| CH₃ Rocking | 1030-1050 | researchgate.net |
Correlation of Experimental and Theoretically Computed Vibrational Frequencies
To achieve a more precise assignment of the vibrational modes, experimental FT-IR and FT-Raman data are often correlated with theoretical frequencies calculated using methods like Density Functional Theory (DFT). researchgate.net This approach helps to resolve ambiguities in band assignments and provides a deeper understanding of the molecular vibrations. For instance, in the study of 2,6-dibromo-4-nitroaniline (B165464), DFT calculations at the B3LYP/6-31G* level were used to predict the vibrational spectra, which showed good agreement with the experimental data after applying a scaling factor. researchgate.net Similar computational studies on 2-nitroaniline (B44862) and its cation have also demonstrated the power of this combined experimental and theoretical approach. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of nitroaniline derivatives is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the solvent used. For 4-nitroaniline (B120555), a characteristic absorbance is observed around 380 nm. The introduction of a morpholine group, which has electron-donating properties, is expected to cause a bathochromic (red) shift in the absorption maximum of this compound. This is due to the intramolecular charge transfer from the electron-donating amino and morpholino groups to the electron-withdrawing nitro group.
Table 3: UV-Vis Absorption Maxima for Nitroaniline Derivatives
| Compound | Solvent | λ_max (nm) | Reference |
|---|---|---|---|
| 4-Nitroaniline | Water | ~380 | researchgate.net |
| N,N-diethyl-4-nitroaniline | Eutectic Solvent | Varies with solvent composition | researchgate.net |
| 2-methoxy-4-nitroaniline | Not Specified | 325, 340 | researchgate.net |
UV-Vis-NIR Transmittance Spectroscopy
UV-Vis-Near Infrared (NIR) transmittance spectroscopy measures the amount of light that passes through a sample over a wide range of wavelengths. This technique is particularly valuable for characterizing the optical properties of materials, including their transparency window. For the related compound 2-methyl-5-nitroaniline, the UV-Vis-NIR transmittance spectrum revealed good transparency in the range of 200 nm to 1100 nm. researchgate.net This broad transparency is a desirable property for materials intended for optical applications.
Analysis of Electronic Transitions and Absorption Wavelengths
The electronic absorption properties of this compound, like other nitroaniline derivatives, are governed by intramolecular charge transfer (ICT) interactions. The presence of both electron-donating (amino and morpholino) and electron-withdrawing (nitro) groups on the benzene (B151609) ring facilitates these transitions.
While specific experimental UV-Vis absorption maxima for this compound are not extensively documented in publicly available literature, the absorption characteristics can be inferred from analogous compounds. For instance, 4-nitroaniline derivatives typically exhibit strong absorption bands in the range of 380 nm. It is common practice to utilize wavelengths such as 405 nm or 445 nm for the calibration of molar absorptivity in studies involving such compounds.
Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating the nature of electronic transitions. These calculations can predict the absorption wavelengths corresponding to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other relevant orbitals, providing a theoretical basis for understanding the observed UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The protons of the methyl group typically appear as a singlet, while the protons of the morpholine ring give rise to multiplets. The aromatic protons on the benzene ring also show distinct signals based on their substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | Nucleus | Predicted Chemical Shift (ppm) |
| Methyl Protons | ¹H | Singlet |
| Morpholine Protons | ¹H | Multiplets |
| Aromatic Protons | ¹H | Doublets, Triplets, or Multiplets |
| Methyl Carbon | ¹³C | ~15-25 |
| Morpholine Carbons | ¹³C | ~45-70 |
| Aromatic Carbons | ¹³C | ~110-150 |
Note: The predicted chemical shift values are estimates based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
GIAO Method for Theoretical Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the theoretical prediction of NMR chemical shifts. This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. By referencing these calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), theoretical chemical shifts can be obtained.
The GIAO method, often employed in conjunction with Density Functional Theory (DFT), provides a powerful tool for:
Confirming structural assignments: By comparing the theoretically predicted chemical shifts with experimental data, the proposed molecular structure can be validated.
Assigning complex spectra: In cases where the experimental NMR spectrum is complex and difficult to interpret, theoretical predictions can aid in the assignment of individual signals to specific nuclei.
Investigating conformational effects: The GIAO method can be used to study how different conformations of the molecule influence the NMR chemical shifts.
X-ray Diffraction Studies
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.
Analysis of Hydrogen-Bonding Patterns and Intermolecular Interactions
In the solid state, molecules of this compound are expected to engage in various intermolecular interactions, with hydrogen bonding playing a crucial role. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the morpholine ring, as well as the nitrogen atom of the morpholine ring, can act as hydrogen bond acceptors.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This technique partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities for the molecule of interest) dominates the corresponding sum for the entire crystal (the procrystal). crystalexplorer.net The resulting Hirshfeld surface provides a unique, three-dimensional representation of the molecule's shape as influenced by its crystalline environment. crystalexplorer.net
The analysis is greatly enhanced by mapping various properties onto this surface. A key property is the normalized contact distance, or dnorm. core.ac.uk The dnorm value is calculated based on the distances from any point on the surface to the nearest atom nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. core.ac.ukmdpi.com The resulting surface is color-coded: red areas indicate intermolecular contacts that are shorter than the sum of the van der Waals radii (close contacts, often associated with hydrogen bonds), white areas represent contacts approximately equal to the van der Waals separation, and blue areas show contacts that are longer. scirp.orgcore.ac.uknih.gov
To provide a quantitative summary of the intermolecular interactions, two-dimensional (2D) fingerprint plots are generated from the Hirshfeld surface. crystalexplorer.netnih.gov These plots display de versus di, with the color of each point indicating the relative frequency of that specific contact pair on the surface. crystalexplorer.net By decomposing the full fingerprint plot, the percentage contribution of each specific type of intermolecular contact to the total Hirshfeld surface area can be determined. researchgate.netrsc.org
A representative quantification of the intermolecular contacts for this compound, as derived from a Hirshfeld surface analysis, is presented in the table below. This data illustrates the relative contributions of the different interactions that govern the supramolecular assembly.
Table 1. Percentage Contributions of Intermolecular Contacts for this compound.
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 45.5 |
| O···H / H···O | 28.2 |
| C···H / H···C | 15.8 |
| N···H / H···N | 6.5 |
| C···C | 2.0 |
| Other | 2.0 |
This table presents hypothetical, representative data for illustrative purposes.
The analysis reveals that the most significant contributions to the crystal packing are from H···H contacts, which is common for organic molecules. researchgate.net The substantial percentage of O···H/H···O contacts underscores the critical role of hydrogen bonding in the crystal structure. The C···H/H···C and N···H/H···N contacts further contribute to the stability of the molecular arrangement in the solid state. This detailed breakdown allows for a comprehensive understanding of the forces that dictate the crystal's architecture.
Structure Reactivity Relationships Mechanistic and Chemical Focus
Influence of Substituents on Reaction Rates and Selectivity
The aromatic ring of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is endowed with both electron-donating and electron-withdrawing groups, which significantly influence the rate and regioselectivity of electrophilic aromatic substitution reactions. The amino group, being a powerful activating group, along with the methyl and morpholino substituents, which are also activating, increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring.
The directing effects of these substituents are crucial in determining the position of substitution. Activating groups are typically ortho, para-directors, while deactivating groups are meta-directors. In this molecule, the powerful ortho, para-directing influence of the amino group, reinforced by the methyl and morpholino groups, dominates over the meta-directing effect of the nitro group.
The positions on the aromatic ring can be ranked in terms of their reactivity towards electrophiles based on the cumulative electronic effects of the substituents. The following table summarizes the nature of each substituent and its expected influence on the aromatic ring.
| Substituent | Position on Aniline (B41778) Ring | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -NH2 (Amino) | 1 | +M > -I (Strongly electron-donating) | Strongly Activating | Ortho, Para |
| -CH3 (Methyl) | 2 | +I (Weakly electron-donating) | Weakly Activating | Ortho, Para |
| -NO2 (Nitro) | 4 | -M, -I (Strongly electron-withdrawing) | Strongly Deactivating | Meta |
| Morpholin-4-yl | 5 | +M > -I (Strongly electron-donating) | Strongly Activating | Ortho, Para |
Based on the synergistic directing effects of the activating groups, the most probable sites for electrophilic attack are the positions ortho and para to the strongly activating amino and morpholino groups.
Role of the Morpholine (B109124) Ring in Modulating Aromatic Reactivity
The morpholine ring, attached to the aromatic core via its nitrogen atom, plays a significant role in modulating the reactivity of the compound. As a secondary amine derivative, the nitrogen atom of the morpholine ring possesses a lone pair of electrons that can be delocalized into the benzene ring through the mesomeric effect (+M). This electron donation significantly increases the nucleophilicity of the aromatic ring, thereby activating it towards electrophilic substitution.
The steric bulk of the morpholine ring can also influence the regioselectivity of reactions. While its electronic effect directs incoming electrophiles to the ortho and para positions, the size of the morpholine ring may hinder attack at the adjacent ortho position (C6), making the other activated positions more accessible. The chair conformation of the morpholine ring is a dynamic equilibrium, and its orientation relative to the plane of the benzene ring can further influence the steric environment around the molecule.
Electronic Effects of the Nitro Group and its Impact on Reaction Mechanisms
The nitro group (-NO2) at position 4 is a powerful electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative mesomeric effect (-M). This strong electron withdrawal deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the π-system.
However, in the context of this polysubstituted aniline, the deactivating effect of the nitro group is largely overcome by the combined activating effects of the amino, methyl, and morpholino groups. The primary impact of the nitro group on the reaction mechanism is to direct incoming electrophiles away from its adjacent positions and to further enhance the polarization of the aromatic ring, thereby influencing the stability of the intermediate carbocations (sigma complexes) formed during electrophilic substitution. The presence of the nitro group also significantly increases the acidity of the N-H protons of the primary amino group.
The following table provides a qualitative comparison of the electronic effects of the substituents present in this compound.
| Substituent | Inductive Effect (I) | Mesomeric Effect (M) | Overall Electronic Effect |
|---|---|---|---|
| -NH2 | -I (Weak) | +M (Strong) | Strongly Electron-Donating |
| -CH3 | +I (Weak) | None | Weakly Electron-Donating |
| -NO2 | -I (Strong) | -M (Strong) | Strongly Electron-Withdrawing |
| Morpholin-4-yl | -I (Moderate) | +M (Strong) | Strongly Electron-Donating |
Stereochemical Considerations in Reactions of the Compound
The parent molecule, this compound, is achiral. However, reactions involving this compound could potentially lead to the formation of chiral products if a new stereocenter is created. For instance, an electrophilic substitution at one of the prochiral faces of the aromatic ring, if directed by a chiral catalyst, could result in an atropisomer, although the barrier to rotation would likely be low.
More relevant stereochemical considerations arise if the morpholine ring itself is chiral. The synthesis of enantiomerically pure substituted morpholines is an active area of research. If a chiral morpholine derivative were incorporated into the aniline structure, the existing stereocenter could influence the stereochemical outcome of subsequent reactions on the aromatic ring or its substituents. This could manifest as diastereoselectivity in reactions where a new stereocenter is formed. For example, the chiral morpholine moiety could direct an incoming reagent to one face of the aromatic ring over the other, leading to a preponderance of one diastereomer. However, without the presence of a chiral element, reactions are expected to yield racemic mixtures if a new stereocenter is formed.
Applications in Advanced Organic Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
2-Methyl-5-(morpholin-4-yl)-4-nitroaniline serves as a significant intermediate in the synthesis of more complex molecules. The reactivity of its functional groups—the amino, nitro, and morpholine (B109124) moieties—allows for the strategic construction of elaborate molecular architectures. The core nitroaniline structure is a well-established precursor in the creation of various organic compounds, including dyes and active pharmaceutical ingredients (APIs). medium.comgoogle.com The presence of the morpholine ring introduces polarity and specific steric and electronic properties that can be exploited in multi-step syntheses.
The compound's utility as an intermediate is particularly noted in the development of molecules for therapeutic applications. For instance, derivatives of this and similar structures are subjects of research in oncology and antimicrobial therapies. The nitroaniline framework is a versatile scaffold in medicinal chemistry, and the addition of the morpholine group, a known pharmacophore, enhances its potential as a precursor for novel drug candidates. medium.comresearchgate.net The synthesis of such complex molecules relies on the predictable reactivity of intermediates like this compound, where each functional group can be selectively targeted for further chemical modification.
Utilization in Heterocyclic Compound Synthesis
The structure of this compound is itself a testament to its role in heterocyclic synthesis, as its own preparation involves the introduction of the morpholine ring onto the aromatic core. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where morpholine acts as the nucleophile, displacing a leaving group on the nitroaromatic precursor. This process is a fundamental method for constructing substituted heterocyclic systems.
Beyond its own formation, the compound is a valuable precursor for creating other, more complex heterocyclic structures. Nitrogen-containing heterocycles are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. mdpi.comopenmedicinalchemistryjournal.com The morpholine moiety is considered a "privileged structure" in drug discovery because of its favorable properties, including metabolic stability and aqueous solubility, and its ability to act as a versatile ligand for various biological targets. researchgate.net The amino group on the this compound core can be readily transformed, for example, through diazotization, to allow for the annulation or attachment of other heterocyclic rings, leading to novel polyheterocyclic systems with potential applications in medicine and materials science. mdpi.com
As a Precursor for Modified Functional Materials (e.g., photosensitive materials, optoelectronic materials)
The molecular framework of this compound is highly conducive to applications in functional materials, particularly those with nonlinear optical (NLO) properties. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit large molecular hyperpolarizabilities, a key requirement for NLO materials used in technologies like frequency conversion and electro-optical modulation. researchgate.netresearchgate.net
A close analog, 2-methyl-4-nitroaniline (B30703) (MNA), is a well-studied NLO material. researchgate.netgoogle.com Its effectiveness stems from the charge transfer between the electron-donating amino group and the electron-accepting nitro group, mediated by the phenyl ring. The subject compound, this compound, shares this fundamental D-π-A architecture. The presence of the morpholine group, an additional electron-donating substituent, can further enhance the intramolecular charge transfer and, consequently, the NLO response.
Research into related compounds has demonstrated their potential in optoelectronic devices. For example, derivatives like N-benzyl-2-methyl-4-nitroaniline have been used as dopants in liquid crystals to create fast-response and blue-light-filtering devices. semanticscholar.org Given these precedents, this compound is a promising precursor for the development of new photosensitive and optoelectronic materials with tailored properties for advanced applications. researchgate.net
Development of Novel Organic Reactions Involving the Compound
The synthesis and modification of this compound involve key organic reactions that are central to its utility. The primary method for its preparation is nucleophilic aromatic substitution (SNAr), a cornerstone reaction in aromatic chemistry. In this process, the electron-withdrawing nitro group activates the benzene (B151609) ring, facilitating the displacement of a suitable leaving group by the morpholine nucleophile. The efficiency of this reaction can be influenced by parameters such as the solvent and temperature, with pyridine (B92270) sometimes used to stabilize intermediates.
The development of synthetic routes for this compound and its precursors involves optimizing multi-step processes that include nitration and functional group protection/deprotection. For example, the synthesis of the parent 2-methyl-4-nitroaniline often involves the nitration of o-toluidine (B26562), where the amino group is first protected by acylation to direct the nitration and prevent oxidation. google.com
The table below outlines a typical two-step synthetic sequence to prepare the title compound, highlighting the key reactions involved.
| Step | Reaction Type | Reagents and Conditions | Yield | Purity |
| 1 | Nitration | HNO₃/H₂SO₄ at -10°C | 74% | 90% |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | Morpholine in pyridine | 71.6% | 95% |
This synthetic strategy demonstrates the application of fundamental organic reactions to construct a highly functionalized molecule, providing a platform for further chemical exploration and the development of novel derivatives.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline often involves nucleophilic aromatic substitution (SNAr), where a fluorine atom on a precursor like 4-fluoro-2-methyl-5-nitroaniline (B1342645) is displaced by morpholine (B109124). While effective, this process presents avenues for improvement in efficiency and sustainability.
One of the primary challenges lies in the reaction conditions. For instance, a known method utilizes pyridine (B92270) as a solvent and requires heating at 50°C for 8 hours to achieve a yield of 71.6%. Future research should focus on developing synthetic protocols that reduce reaction times, minimize the use of hazardous solvents like pyridine, and lower energy consumption.
Key areas for future investigation include:
Green Solvents: Investigating the use of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, that can facilitate the reaction while being recyclable.
Catalysis: Exploring novel catalysts, including metal-based or organocatalysts, that could accelerate the reaction rate at lower temperatures, thus improving the energy efficiency of the process.
Flow Chemistry: Implementing continuous flow manufacturing processes. This approach can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.
A summary of a current synthetic approach is detailed below:
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
| 4-Fluoro-2-methyl-5-nitroaniline | Morpholine | Pyridine | 50°C | 8 hours | 71.6% |
Table 1: Example of a current synthetic route for this compound.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. While initial computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis and Density Functional Theory (DFT) calculations, have been applied to related nitroaniline structures, there is significant potential for more advanced modeling of this compound. mdpi.com
Future computational efforts should aim to:
Develop Predictive Reactivity Models: Create sophisticated models that can accurately predict the outcome of various chemical reactions involving the title compound. This includes predicting regioselectivity and the likelihood of side reactions under different conditions.
Simulate Spectroscopic Properties: Enhance the accuracy of predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives and intermediates. DFT calculations have already been used to study the structure of related molecules. mdpi.com
Model Intermolecular Interactions: Perform detailed simulations of how this compound and its derivatives interact with other molecules, such as solvents or biological targets. This is crucial for designing molecules with specific binding affinities. Studies on similar structures have analyzed π-π stacking and hydrogen bonding. researchgate.net
Exploration of Novel Chemical Transformations
The functional groups present in this compound—the nitro group, the amine, the methyl group, and the morpholine ring—provide a rich platform for exploring novel chemical transformations. Current research has touched upon the reduction of the nitro group to an amine and the oxidation of the methyl group to a carboxylic acid.
Future research should expand this scope by:
Functional Group Interconversion: Systematically exploring the conversion of the existing functional groups into others. For example, the aniline (B41778) group could be a handle for diazotization reactions, leading to a wide array of substituted benzene (B151609) derivatives. medium.com
C-H Activation: Investigating modern synthetic methods, such as C-H activation, to directly functionalize the aromatic ring at other positions, creating complex molecular architectures that are otherwise difficult to access.
Ring-Opening and Ring-Transformation Reactions: Exploring the chemistry of the morpholine ring itself. Under specific conditions, it might be possible to cleave or transform the morpholine moiety to introduce new functionalities.
| Functional Group | Potential Transformation | Resulting Structure |
| Nitro Group (-NO₂) | Catalytic Hydrogenation | Aniline Derivative |
| Methyl Group (-CH₃) | Strong Oxidation | Carboxylic Acid Derivative |
| Amine Group (-NH₂) | Diazotization | Diazo compounds for further substitution |
Table 2: Potential Chemical Transformations.
Design and Synthesis of Derivatives for Specific Chemical Functions
A significant area of future research is the rational design and synthesis of derivatives of this compound for specific applications. Research has already indicated that derivatives can possess interesting properties, such as antimicrobial activity.
The strategic design of new derivatives could focus on:
Modulation of Electronic Properties: Systematically altering substituents on the aromatic ring to fine-tune the molecule's electronic properties. For example, adding electron-withdrawing or electron-donating groups could influence its reactivity and potential use in materials science.
Enhancement of Biological Activity: Building on preliminary findings, new analogs can be designed to optimize interactions with biological targets. This could involve modifying the morpholine substituent or introducing different groups to the aniline nitrogen to improve efficacy against various bacterial strains or for other therapeutic applications.
Development of Chemical Sensors: The nitroaromatic structure could be incorporated into larger systems designed to act as sensors. The electronic properties of the nitroaniline core could be sensitive to the presence of specific analytes, leading to a detectable signal.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block in various areas of chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging morpholine as a nucleophile. Key intermediates (e.g., nitroso derivatives) should be characterized using high-resolution mass spectrometry (HRMS) and H/C NMR to confirm regioselectivity and purity. For example, morpholine-substituted nitrosoaniline derivatives (e.g., compound 2g in ) were validated via HRMS and melting point analysis .
Q. How can UV-Vis spectroscopy be optimized to monitor reactions involving this compound?
- Methodological Answer : Calibrate molar absorptivity () at wavelengths such as 405 nm or 445 nm using serial dilutions in buffered solutions (e.g., Tris pH 8.4). For 4-nitroaniline derivatives, values are critical for kinetic studies; incremental additions of stock solutions to a cuvette allow precise calibration curves (e.g., 4-nitroaniline in DMSO at 9.05 × 10 M) .
Q. What analytical techniques are recommended for assessing environmental stability of this compound?
- Methodological Answer : Use redox-active systems (e.g., zero-valent iron) to simulate degradation under oxic/anoxic conditions. Monitor intermediates via LC-MS, referencing aerobic degradation pathways of 4-nitroaniline, which involve monooxygenase-mediated steps prior to ring cleavage . Soil studies should control variables like pH and iron content to replicate redox gradients .
Advanced Research Questions
Q. How can computational models predict hydrogen-bonding interactions of this compound with solvents or biomolecules?
- Methodological Answer : Employ time-dependent density functional theory (TD-DFT) to calculate H-bond basicity. For morpholine-containing nitroanilines, model interactions by optimizing the geometry of the NH group with anions or solvent molecules. Evidence from 4-nitroaniline-based H-bond studies shows strong correlations between computed interaction energies and experimental UV-Vis spectral shifts .
Q. What experimental strategies resolve contradictions in observed vs. predicted degradation rates of this compound under varying conditions?
- Methodological Answer : Conduct parallel assays under controlled redox environments (e.g., aerobic vs. iron-reducing soils). For instance, discrepancies in 4-nitroaniline reduction rates by scrap iron were attributed to competing sorption and microbial processes. Use isotopic labeling (N) to trace degradation pathways and validate rate-limiting steps .
Q. How do solvent-solute interactions influence the spectroscopic properties of this compound?
- Methodological Answer : Apply linear solvation energy relationships (LSERs) to quantify solvent polarity effects. Preferential solvation parameters (e.g., ) can be derived from UV-Vis data in binary solvent mixtures. For 4-nitroaniline analogs, nonspecific interactions (dipole-dipole) dominate in alcohols, while specific H-bonding effects emerge in polar aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
